N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique bicyclic structure that includes both a pyrazole ring and an azabicyclo framework, making it an intriguing subject for research due to its biological activity and structural properties. The molecular formula of this compound is C21H28N4O2, with a molecular weight of 368.5 g/mol.
This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities. The presence of the pyrazole moiety suggests potential applications in pharmacology, particularly as a scaffold for drug development targeting various receptors and enzymes involved in disease processes.
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves several synthetic steps, including:
The synthesis often requires specific catalysts and optimized reaction conditions (temperature, pressure) to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C21H28N4O2 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
InChI | InChI=1S/C21H28N4O2/c22-17(23)19(24)20(25)21(26)27/h4,7,10,16H,5-6,11-13H2,1-3H3,(H,22,26) |
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield efficiency, with analytical techniques used to monitor progress and product formation.
The mechanism of action for N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit high inhibitory activity against specific targets, suggesting that this compound may also possess significant pharmacological properties.
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits several notable physical properties:
The chemical stability and reactivity of this compound are influenced by its functional groups:
N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3